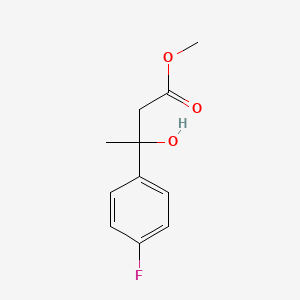

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

Description

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

methyl 3-(4-fluorophenyl)-3-hydroxybutanoate |

InChI |

InChI=1S/C11H13FO3/c1-11(14,7-10(13)15-2)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3 |

InChI Key |

PQFZXWOYWXCICD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)(C1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Asymmetric Reduction Method

One of the most effective methods for preparing chiral hydroxy esters like methyl 3-(4-fluorophenyl)-3-hydroxybutanoate involves enzymatic asymmetric reduction of keto esters. This approach uses biocatalysts such as keto reductase and glucose dehydrogenase, combined with cofactors like NADPH and hydrogen donors such as glucose, to achieve high enantioselectivity and yield.

- Substrate: The precursor keto ester (analogous to ethyl 4-chloroacetoacetate in related patents) is dissolved in a solvent mixture of ethyl acetate and purified water or ethylene dichloride.

- Buffer System: Hydrophosphate buffer maintains pH between 6.0 and 7.5, optimized around 6.9 to 7.1.

- Biocatalysts: Keto reductase and hexose phosphate dehydrogenase are used in a ratio of 2:3, with total enzyme loading between 3% to 8% by mass relative to substrate.

- Cofactor: NADPH is added at 0.1% to 0.3% by mass relative to substrate.

- Reaction Conditions: Temperature is controlled at 28–33°C with reaction times ranging from 6 to 10 hours.

- Post-Reaction: The reaction mixture is filtered, extracted, and concentrated under reduced pressure to isolate the crude hydroxy ester product.

Optimization Parameters Table:

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent | Ethyl acetate + water or ethylene dichloride | Solvent system for substrate dissolution |

| pH (buffered with hydrophosphate) | 6.0 – 7.5 (optimum 6.9–7.1) | Maintains enzyme activity and selectivity |

| Substrate concentration | 8 – 15 g/mL | Mass/volume ratio |

| Keto reductase : Glucose dehydrogenase | 2 : 3 | Enzyme ratio for cofactor regeneration |

| Enzyme loading | 3% – 8% (by mass of substrate) | Influences reaction rate and yield |

| NADPH loading | 0.1% – 0.3% (by mass of substrate) | Cofactor for reduction |

| Temperature | 28 – 33 °C | Optimal for enzyme stability |

| Reaction time | 6 – 10 hours | Sufficient for complete conversion |

This enzymatic method benefits from mild reaction conditions, high stereoselectivity, and environmentally friendly processes. It is adaptable for fluorophenyl substrates analogous to those used in the patent for ethyl 4-chloro-3-hydroxybutanoate synthesis, suggesting applicability to methyl 3-(4-fluorophenyl)-3-hydroxybutanoate synthesis.

Catalytic Enantioselective Reformatsky Reaction

Another prominent synthetic route involves the catalytic enantioselective Reformatsky reaction, which forms β-hydroxy esters by coupling aldehydes or ketones with α-halo esters in the presence of a zinc reagent and chiral ligands.

- Utilizes dimethylzinc (Me2Zn) as the zinc source.

- Employs chiral prolinol-based ligands to induce enantioselectivity.

- Reaction performed under mild conditions with high yield and enantiomeric excess.

- Suitable for aromatic aldehydes bearing substituents such as fluorine on the phenyl ring.

- Preparation of chiral ligands (indolin derivatives) following established synthetic routes.

- Reaction of 4-fluorobenzaldehyde with ethyl iodoacetate or methyl iodoacetate in the presence of Me2Zn and chiral ligand.

- Monitoring by thin-layer chromatography, NMR, and chiral HPLC to determine conversion and enantiomeric purity.

- High catalytic efficiency.

- Broad substrate scope including fluorinated aromatic aldehydes.

- Produces chiral hydroxy esters with high enantiomeric excess.

This method is well-documented in peer-reviewed literature and provides a valuable alternative to enzymatic reduction, especially when biocatalysts are unavailable or unsuitable.

Photoredox Catalysis and Related Chemical Methods

Recent advances in photoredox catalysis have enabled the synthesis of hydroxy esters under visible light irradiation using photocatalysts and formate salts as reductants.

- Use of blue LED light (455 nm) to activate photocatalysts such as 4DPAIPN.

- Formate salts (e.g., sodium formate) serve as hydrogen donors.

- Reaction performed in solvents like DMSO at room temperature.

- Applicable to trifluoromethylated and fluorinated aromatic substrates.

| Entry | Formate Salt | Yield (%) | Notes |

|---|---|---|---|

| 1 | Lithium formate (HCOOLi) | 17 | Lower yield |

| 2 | Sodium formate (HCOONa) | 76 | Highest yield |

| 3 | Potassium formate (HCOOK) | 52 | Moderate yield |

| 4 | Cesium formate (HCOOCs) | 35 | Lower yield |

This method allows for mild, sustainable synthesis of hydroxy esters and can be adapted for methyl 3-(4-fluorophenyl)-3-hydroxybutanoate with appropriate substrate modifications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Asymmetric Reduction | Keto reductase, glucose dehydrogenase, NADPH, glucose, ethyl acetate/water, pH 6-7.5, 28-33°C | High stereoselectivity, mild conditions, environmentally friendly | Requires enzyme availability and cofactors |

| Catalytic Enantioselective Reformatsky Reaction | Me2Zn, chiral prolinol ligands, 4-fluorobenzaldehyde, ethyl/methyl iodoacetate | High enantiomeric excess, broad substrate scope | Requires chiral ligand synthesis, moisture sensitive |

| Photoredox Catalysis | 4DPAIPN photocatalyst, formate salts, DMSO, blue LED, room temperature | Mild, sustainable, visible light-driven | May require specialized equipment and photocatalysts |

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The hydroxybutanoate moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following compounds are analyzed for comparative insights:

Compound A : Methyl 3-(4-methoxyphenyl)-3-methylbutanoate ()

- Structure : Methoxy group at the 4-position of the phenyl ring; methyl substituent at the β-position.

- Functional Groups : Ester, methoxy, methyl.

- Molecular Formula : C₁₃H₁₈O₃.

- Key Properties : Methoxy is electron-donating, enhancing stability but reducing electrophilicity compared to fluorine.

Compound B : 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid (CAS 1181635-62-0) ()

- Structure : Carboxylic acid derivative with a 4-fluoro-3-methylphenyl group and β-methyl substituent.

- Functional Groups : Carboxylic acid, fluoro, methyl.

- Molecular Formula : C₁₂H₁₅FO₂.

- Molecular Weight : 210.24 g/mol.

- Purity : 98% (commercial grade).

Target Compound : Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

- Structure : Fluorophenyl group at the 4-position; hydroxy and ester groups.

- Functional Groups : Ester, fluoro, hydroxy.

- Molecular Formula (estimated) : C₁₁H₁₁FO₃.

- Molecular Weight (estimated) : 212.21 g/mol.

Comparative Analysis Table

Key Observations

Substituent Impact :

- The fluoro group in the target compound and Compound B enhances metabolic stability compared to the methoxy group in Compound A, which may improve bioavailability in drug design.

- The hydroxy group in the target compound increases polarity, likely improving aqueous solubility relative to the methyl group in Compound A.

Functional Group Reactivity :

- The ester in the target compound and Compound A offers synthetic versatility for further derivatization (e.g., hydrolysis to carboxylic acids).

- Compound B’s carboxylic acid group enables direct salt formation, critical for API formulation .

Biological Activity

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is a fluorinated compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biocatalysis. This article explores its biological activity, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate features a hydroxyl group and a fluorinated phenyl moiety, which significantly influences its reactivity and biological interactions. The presence of the fluorine atom enhances the compound's binding affinity to various biological targets, making it a valuable candidate for drug development and enzyme studies.

The biological activity of methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is primarily attributed to its interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom can stabilize the compound through halogen bonding, enhancing its affinity for enzymes or receptors involved in metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : The compound acts as a substrate or inhibitor for various enzymes, particularly in biocatalytic processes where fluorinated substrates are involved .

- Receptor Binding : Its structural properties allow it to fit into receptor binding sites, influencing pharmacological outcomes .

Biological Activity

Research indicates that methyl 3-(4-fluorophenyl)-3-hydroxybutanoate exhibits various biological activities:

- Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines by targeting specific pathways related to cell growth and survival .

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of certain enzymes, contributing to its therapeutic applications in treating diseases such as cancer and metabolic disorders .

Case Studies

- Anticancer Activity : In a study investigating the antiproliferative effects on lung cancer cell lines, methyl 3-(4-fluorophenyl)-3-hydroxybutanoate derivatives showed significant inhibition of cell growth. Compounds were evaluated for their IC50 values, revealing promising results in selectively targeting cancer cells while sparing normal cells .

- Biocatalytic Applications : Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate has been utilized in biocatalytic reactions involving microbial cultures. For instance, specific strains of Pichia and Candida demonstrated high yields in the enantioselective reduction of related compounds, showcasing the utility of this compound in producing chiral alcohols and other valuable intermediates .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate | Antiproliferative in lung cancer cell lines | Varies | Effective against mutant EGFR |

| Methyl 4-chloro-3-hydroxybutanoate | Moderate enzyme inhibition | 201 ± 34 | Higher affinity compared to mono-substituted |

| Methyl 4-bromo-3-hydroxybutanoate | Lower stability; less effective | 365 ± 96 | Less potent than fluorinated analogs |

Q & A

Basic: What are the common synthetic routes for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, and what key reaction parameters influence yield?

Answer:

The compound is typically synthesized via Claisen condensation or esterification of β-keto esters followed by selective reduction. For example, similar fluorophenyl-containing esters (e.g., Methyl 3-(4-fluorophenyl)-3-oxopropanoate) are synthesized using acid-catalyzed esterification of carboxylic acid intermediates . Key parameters include:

- Catalyst selection (e.g., sulfuric acid for esterification, chiral catalysts for stereocontrol).

- Temperature control (e.g., low temperatures to minimize side reactions).

- Solvent polarity (e.g., aprotic solvents like THF to stabilize intermediates).

Evidence from HMG-CoA reductase inhibitor syntheses highlights the use of fluorophenyl precursors in multi-step reactions, emphasizing the role of protecting groups for hydroxyl moieties .

Basic: Which spectroscopic techniques are most effective for characterizing Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate?

Answer:

- NMR spectroscopy :

- ¹H NMR identifies protons on the fluorophenyl ring (δ 7.2–7.4 ppm) and hydroxybutanoate moiety (δ 4.2–4.5 ppm for the methoxy group).

- ¹⁹F NMR confirms the presence and position of the fluorine substituent (single peak near -110 ppm for para-substitution) .

- IR spectroscopy : Detects ester carbonyl (∼1740 cm⁻¹) and hydroxyl (∼3450 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₁FO₃: expected [M+H]⁺ = 217.0675) and fragmentation patterns.

Advanced: How can researchers address stereochemical challenges in synthesizing enantiomerically pure Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate?

Answer:

- Chiral resolution : Use chiral column chromatography (e.g., CHIRALPAK® AD-H) to separate enantiomers, as demonstrated in the synthesis of related fluorophenyl-hydroxyl compounds .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts or enzymatic reduction (e.g., ketoreductases) to induce stereocontrol at the β-hydroxy position.

- X-ray crystallography : Confirm absolute configuration post-synthesis, as seen in structurally similar azetidinone intermediates .

Advanced: What are the key considerations for optimizing the stability of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate in different solvent systems?

Answer:

- Hydrolytic stability : Avoid protic solvents (e.g., water, methanol) to prevent ester hydrolysis. Use anhydrous conditions and inert atmospheres (N₂/Ar).

- Thermal stability : Store at 2–8°C in amber vials to minimize degradation, as recommended for analogous hydroxybutanoate esters .

- pH sensitivity : Buffer solutions near neutral pH (6–8) reduce acid/base-catalyzed degradation.

Basic: What are the primary applications of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate in pharmaceutical research?

Answer:

The compound serves as a key intermediate in synthesizing:

- HMG-CoA reductase inhibitors : Precursor to statin derivatives with fluorophenyl motifs for enhanced lipid-lowering activity .

- β-lactam antibiotics : Building block for azetidinone cores, as seen in ezetimibe-related intermediates .

- Chiral ligands : Hydroxybutanoate esters are utilized in asymmetric catalysis for drug discovery.

Advanced: How can researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic vs. electrophilic environments?

Answer:

- Competitive reaction studies : Compare kinetics under controlled nucleophilic (e.g., Grignard reagents) and electrophilic (e.g., Friedel-Crafts) conditions.

- Computational modeling : Use DFT calculations to assess frontier molecular orbitals (FMOs) and predict reactive sites.

- Isotopic labeling : Track reaction pathways via ¹³C or ²H labeling, as applied in fluorophenyl ketone studies .

Advanced: What methodological approaches are recommended for analyzing degradation products of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate under accelerated stability conditions?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze using:

- HPLC-MS : Identify hydrolyzed products (e.g., 3-(4-fluorophenyl)-3-hydroxybutanoic acid).

- GC-MS : Detect volatile degradation byproducts (e.g., methyl fluoride from ester cleavage).

- Stability-indicating assays : Validate methods per ICH guidelines, referencing protocols for related esters .

Basic: What purification strategies are effective for isolating Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to separate polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- Distillation : Employ short-path distillation under reduced pressure for thermally stable batches.

Advanced: How does the para-fluorophenyl substituent influence the compound’s electronic and steric properties in catalytic applications?

Answer:

- Electronic effects : The fluorine atom’s strong electron-withdrawing nature increases the electrophilicity of adjacent carbonyl groups, enhancing reactivity in nucleophilic acyl substitutions .

- Steric effects : The para-substitution minimizes steric hindrance, allowing efficient π-π stacking in enzyme active sites, as observed in fluorinated statin analogs .

Advanced: What strategies mitigate racemization during the synthesis or storage of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate?

Answer:

- Low-temperature storage : Reduce thermal motion-induced racemization.

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., silyl ethers) to stabilize the stereocenter.

- Kinetic resolution : Use enzymes like lipases to selectively hydrolyze one enantiomer, as validated in hydroxybutanoate ester studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.